molecular formula C24H27N3O2 B4199686 3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

Cat. No. B4199686
M. Wt: 389.5 g/mol
InChI Key: HHECRWOJDMGKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is a chemical compound that belongs to the class of oxadiazole derivatives. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors involved in inflammation and pain. It has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which contribute to the development of inflammation and pain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide in lab experiments is its potency and selectivity. It has been found to exhibit high potency and selectivity towards its target enzymes and receptors. However, one of the limitations is its solubility. This compound has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide. One direction is to explore its potential as a therapeutic agent for various neurological disorders. Another direction is to investigate its mechanism of action in more detail to better understand its effects on inflammation and pain. Additionally, further studies are needed to optimize its solubility and bioavailability for use in lab experiments and potential clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potency and selectivity make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical applications.

Scientific Research Applications

3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-cyclohexyl-N-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-7-10-19(11-8-17)23-26-27-24(29-23)20-12-14-21(15-13-20)25-22(28)16-9-18-5-3-2-4-6-18/h7-8,10-15,18H,2-6,9,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHECRWOJDMGKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
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3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
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3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
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3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
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3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
Reactant of Route 6
3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

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